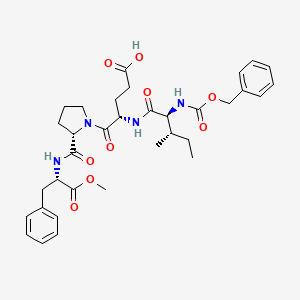

Z-Ile-Glu-Pro-Phe-Ome

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CH 5450 is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods: Industrial production of CH 5450 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CH 5450 unterliegt hauptsächlich Hydrolysereaktionen aufgrund des Vorhandenseins von Peptidbindungen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den in der Peptidkette vorhandenen funktionellen Gruppen .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Peptidbindungen in CH 5450 zu hydrolysieren. Häufige Reagenzien sind Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) können verwendet werden, um bestimmte Aminosäurereste in der Peptidkette zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können verwendet werden, um Disulfidbrücken zu reduzieren, falls vorhanden

Wichtigste gebildete Produkte:

Hydrolyse: Die Hydrolyse von CH 5450 führt zur Bildung einzelner Aminosäuren oder kleinerer Peptidfragmente.

Oxidation und Reduktion: Die Oxidations- und Reduktionsreaktionen führen zu modifizierten Peptidketten mit veränderten funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymatic Activity

Z-Ile-Glu-Pro-Phe-Ome has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which help regulate insulin secretion. Research indicates that peptides similar to this compound exhibit significant DPP-IV inhibitory activity, making them valuable candidates for diabetes treatment .

Anticancer Research

The compound has also been investigated for its effects on cancer cell lines. Studies have shown that certain peptide analogs can inhibit the proliferation of human renal cancer cells by targeting specific proteases involved in tumor progression. The ability of this compound to penetrate cell membranes enhances its potential as an anticancer agent .

Immunosuppressive Properties

Research has highlighted the immunosuppressive capabilities of related peptides, suggesting that this compound may also influence immune responses. For instance, similar compounds have been shown to inhibit T-cell activation and proliferation, which could be beneficial in conditions requiring immune modulation .

Cardiovascular Applications

Peptides like this compound are being explored for their cardiovascular effects, particularly in regulating blood pressure and cardiac function. Their interaction with natriuretic peptide receptors suggests a role in cardiovascular homeostasis and potential therapeutic applications in heart diseases .

Case Study 1: DPP-IV Inhibition

A study evaluating various peptide analogs demonstrated that this compound and its derivatives exhibited competitive inhibition against DPP-IV with half-maximal inhibitory concentrations (IC50) significantly lower than many known inhibitors. This positions them as promising candidates for further development in diabetes management .

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on renal cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to the compound's ability to interfere with proteolytic pathways essential for tumor growth .

Case Study 3: Immunosuppression

Research on related peptides indicated that this compound could modulate immune responses by inhibiting T-cell activation. This property was demonstrated in mouse models where the administration of similar peptides resulted in reduced inflammation and altered immune responses .

Wirkmechanismus

CH 5450 exerts its effects by inhibiting the activity of chymase, an enzyme involved in the conversion of angiotensin I to angiotensin II. By binding to the active site of chymase, CH 5450 prevents the enzyme from catalyzing this conversion, thereby reducing the levels of angiotensin II. This inhibition helps in regulating blood pressure and reducing the risk of cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

CH 5460: Another peptide inhibitor of chymase with a slightly different amino acid sequence.

CH 5470: A non-peptide chymase inhibitor with a different mechanism of action.

CH 5480: A peptide inhibitor with modifications to enhance stability and bioavailability

Uniqueness of CH 5450: CH 5450 is unique due to its specific amino acid sequence, which provides high selectivity and potency in inhibiting chymase. Its short peptide structure allows for efficient synthesis and modification, making it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

Z-Ile-Glu-Pro-Phe-Ome, also known as CH 5450, is a synthetic peptide that acts as a human chymase inhibitor . This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃₄H₄₄N₄O₉

- Molecular Weight : 652.735 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 928.4 ± 65.0 °C

- LogP : 4.22

- Vapor Pressure : 0.0 ± 0.3 mmHg at 25°C

This compound functions primarily as an inhibitor of chymase, an enzyme involved in various physiological processes, including inflammation and tissue remodeling. By inhibiting chymase, this compound can modulate several signaling pathways and cellular functions:

- Inhibition of Angiotensin II Formation : Chymase is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition can lead to decreased blood pressure and reduced cardiovascular stress.

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammatory responses in various models, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits chymase activity in human tissues. For instance, it has been shown to reduce the activation of pro-inflammatory cytokines in cultured human cells.

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of this compound:

- Cardiovascular Effects : In rodent models, administration of the compound resulted in significant reductions in blood pressure and cardiac hypertrophy, indicating potential benefits for heart disease management.

- Anti-fibrotic Activity : The compound has been linked to decreased fibrosis in lung tissues in models of pulmonary hypertension, highlighting its role in tissue remodeling.

Case Studies

-

Chronic Heart Failure Model :

- In a study involving rats with induced heart failure, treatment with this compound led to improved cardiac function and reduced levels of cardiac fibrosis markers. This suggests a protective role against heart failure progression.

-

Asthma Model :

- In a murine model of asthma, this compound administration resulted in reduced airway hyperresponsiveness and inflammation, supporting its potential use in treating asthma and other allergic conditions.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(4S)-5-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40)/t22-,25-,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFWNRFKRYMGAI-OXHJWIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.